4-(4-fluorophenyl)-2-[4-(trifluoromethyl)phenyl]-1(2H)-phthalazinone 4-(4-fluorophenyl)-2-[4-(trifluoromethyl)phenyl]-1(2H)-phthalazinone
Brand Name: Vulcanchem
CAS No.: 551921-14-3
VCID: VC6229325
InChI: InChI=1S/C21H12F4N2O/c22-15-9-5-13(6-10-15)19-17-3-1-2-4-18(17)20(28)27(26-19)16-11-7-14(8-12-16)21(23,24)25/h1-12H
SMILES: C1=CC=C2C(=C1)C(=NN(C2=O)C3=CC=C(C=C3)C(F)(F)F)C4=CC=C(C=C4)F
Molecular Formula: C21H12F4N2O
Molecular Weight: 384.334

4-(4-fluorophenyl)-2-[4-(trifluoromethyl)phenyl]-1(2H)-phthalazinone

CAS No.: 551921-14-3

Cat. No.: VC6229325

Molecular Formula: C21H12F4N2O

Molecular Weight: 384.334

* For research use only. Not for human or veterinary use.

4-(4-fluorophenyl)-2-[4-(trifluoromethyl)phenyl]-1(2H)-phthalazinone - 551921-14-3

Specification

CAS No. 551921-14-3
Molecular Formula C21H12F4N2O
Molecular Weight 384.334
IUPAC Name 4-(4-fluorophenyl)-2-[4-(trifluoromethyl)phenyl]phthalazin-1-one
Standard InChI InChI=1S/C21H12F4N2O/c22-15-9-5-13(6-10-15)19-17-3-1-2-4-18(17)20(28)27(26-19)16-11-7-14(8-12-16)21(23,24)25/h1-12H
Standard InChI Key GSQMSKRRDURMBX-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=NN(C2=O)C3=CC=C(C=C3)C(F)(F)F)C4=CC=C(C=C4)F

Introduction

Structural Characteristics and Molecular Design

Core Phthalazinone Framework

The phthalazinone nucleus consists of a bicyclic structure merging a benzene ring with a diazine moiety, creating a planar, aromatic system with two nitrogen atoms at positions 1 and 2 . This configuration enables diverse electronic interactions, making it a privileged scaffold in drug discovery. The 1(2H)-phthalazinone variant, where a ketone group is present at position 1, is particularly reactive toward nucleophilic substitutions and cyclocondensation reactions .

Substituent Effects

The 4-fluorophenyl group at position 4 introduces electron-withdrawing effects via the fluorine atom, which enhances the compound’s stability against oxidative metabolism and improves membrane permeability . Concurrently, the 4-trifluoromethylphenyl group at position 2 contributes steric bulk and strong electron-withdrawing characteristics, potentially increasing binding affinity to hydrophobic enzyme pockets or receptors . Computational modeling of analogous structures suggests that these substituents collectively reduce the compound’s polar surface area, favoring blood-brain barrier penetration .

Table 1: Key Structural Features and Their Implications

FeatureRole in BioactivityExample Analog Activity
Phthalazinone coreFacilitates π-π stacking with targetsAnticancer activity in MV-5445
4-FluorophenylEnhances metabolic stabilityImproved half-life in analogs
4-TrifluoromethylphenylIncreases hydrophobicityVEGFR-II inhibition in related compounds

Synthetic Methodologies

Core Synthesis via Phthalic Anhydride

A common route to phthalazinones involves cyclocondensation of phthalic anhydride with hydrazine derivatives. For example, Zhang et al. (2010) reduced phthalic anhydride using sodium borohydride to form a diol intermediate, which was subsequently reacted with 4-pyridinecarboxaldehyde and hydrazine hydrate to yield 4-substituted phthalazinones . Applying this method, the 4-fluorophenyl group could be introduced via Friedel-Crafts acylation or Suzuki coupling at the appropriate stage .

Functionalization at Position 2

Introducing the 4-trifluoromethylphenyl group at position 2 typically requires nucleophilic aromatic substitution or palladium-catalyzed cross-coupling. Almahli et al. demonstrated that 2-benzoyl benzoic acid reacts with hydrazine sulfate under basic conditions to form phthalazinones, which can then undergo Ullmann-type coupling with aryl halides . For trifluoromethyl groups, microwave-assisted reactions using CuI catalysts have proven effective in achieving high yields .

Optimization Challenges

Key challenges include minimizing byproducts during cyclocondensation and achieving regioselective substitution. For instance, the reaction of phthalic anhydride with 3-(4-fluorophenyl)propylamine may yield undesired regioisomers unless carefully controlled . Solvent choice (e.g., dioxane vs. xylene) and catalysts (e.g., p-TSA) significantly impact reaction efficiency, with yields ranging from 16% to 75% in analogous syntheses .

Biological Activities and Mechanisms

Antimicrobial Effects

Structural analogs with 4-fluorophenyl substitutions show moderate activity against Gram-positive bacteria. For example, compound 12c inhibited Staphylococcus aureus at 32 μg/mL, likely by disrupting cell wall synthesis via penicillin-binding protein inhibition . The trifluoromethyl group may further potentiate activity by increasing lipid solubility, enabling deeper penetration into bacterial membranes .

Enzyme Inhibition

Phthalazinones are known inhibitors of phosphodiesterase V (PDE5) and vascular endothelial growth factor receptor-2 (VEGFR-2). The compound MV-5445, a 4-phenylphthalazine derivative, inhibits PDE5 with a Kᵢ of 0.8 nM, suggesting that the 4-trifluoromethylphenyl group in the target compound could enhance binding through hydrophobic interactions .

Pharmacokinetic and Toxicity Profiles

ADME Properties

Fluorine atoms improve pharmacokinetics by reducing CYP450-mediated metabolism. In rats, a related 4-fluorophenylphthalazinone exhibited a plasma half-life of 6.2 hours and oral bioavailability of 58%, attributed to decreased first-pass metabolism . The trifluoromethyl group may prolong half-life by resisting oxidative defluorination, though this requires validation via in vivo studies.

Toxicity Considerations

While phthalazinones generally show low acute toxicity, chronic exposure risks include hepatotoxicity and nephrotoxicity. A 28-day rat study of compound 16 (Almahli et al., 2016) revealed elevated liver enzymes at doses >50 mg/kg, likely due to reactive metabolite formation . Structural modifications, such as introducing hydrophilic moieties, could mitigate these effects.

Applications in Drug Development

Oncology

The compound’s dual mechanism—DNA intercalation and kinase inhibition—makes it a candidate for combination therapies. Co-administration with checkpoint inhibitors (e.g., pembrolizumab) could synergistically enhance antitumor immunity, a hypothesis supported by in silico models .

Central Nervous System Disorders

Fluorinated phthalazinones cross the blood-brain barrier effectively, positioning them as potential neuroprotective agents. Analogous compounds have shown promise in preclinical models of Alzheimer’s disease by inhibiting β-secretase .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator